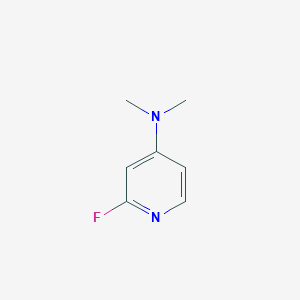

2-Fluoro-N,N-dimethylpyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-N,N-dimethylpyridin-4-amine is a chemical compound with the CAS Number: 849937-80-0 . It has a molecular weight of 140.16 . It is a solid at room temperature and is stored in a refrigerator .

Physical And Chemical Properties Analysis

2-Fluoro-N,N-dimethylpyridin-4-amine is a solid at room temperature . It is stored in a refrigerator .Aplicaciones Científicas De Investigación

Catalyst in Organic Syntheses

DMAP is extensively used as a catalyst in organic syntheses, particularly in coupling reactions like esterification, amide formation, and protecting functional groups . The fluorine in 2-Fluoro-N,N-dimethylpyridin-4-amine could potentially enhance its catalytic efficiency or selectivity due to the electron-withdrawing nature of fluorine.

Fischer Indole Synthesis

Ionic liquids derived from DMAP have been reported as efficient catalysts for Fischer indole synthesis . The presence of fluorine might affect the reaction kinetics or the product distribution in this synthesis.

Click Chemistry for 1H-Tetrazole Formation

DMAP-based ionic liquids have been used as catalysts for synthesizing 1H-tetrazoles via click chemistry . The fluorinated analog could offer different reactivity patterns or improved reaction conditions.

Non-Volatile, Crystalline Reagent

As a crystalline reagent, DMAP has non-volatile properties that are beneficial in various chemical processes . The addition of fluorine could modify its physical properties, such as melting point or solubility.

Environmental Friendliness

The synthesis methods using DMAP-based ionic liquids are considered environmentally friendly due to minimal catalyst loading . The fluorinated derivative might maintain or improve this aspect by possibly requiring even lower catalyst amounts.

Physical Property Evaluation via Molecular Dynamics Simulations

DMAP-based ionic liquids have been evaluated for their physical properties using molecular dynamics simulations . The introduction of a fluorine atom could be studied similarly to predict its behavior in different environments.

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-N,N-dimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYHAAZITLGHLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479220 |

Source

|

| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849937-80-0 |

Source

|

| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)

![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)